Dabigatran Impurity 10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

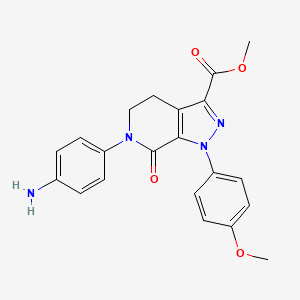

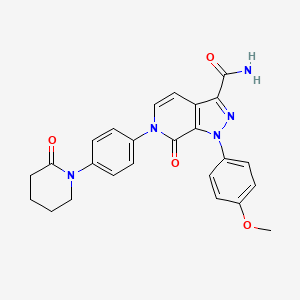

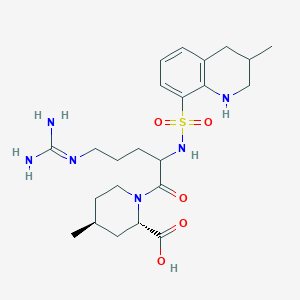

“Dabigatran Impurity 10” is related to Dabigatran, which is sold under the brand name Pradaxa . Dabigatran is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism in persons who have been treated for 5–10 days with parenteral anticoagulant .

Synthesis Analysis

The synthesis of Dabigatran and its impurities has been studied using LC-MS methods . The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column with a mobile phase containing water with 0.1% of formic acid and acetonitrile . The impurities were characterized by ESI-MS .

Molecular Structure Analysis

The molecular structure of Dabigatran and its impurities can be analyzed using various techniques such as AFM, EPR, FT-IR, TEM-EELS . These techniques can be used for the evaluation at the interface between SiO2 and Si substrate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran and its impurities have been studied . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), was used which substantially eliminates the formation of potential impurities 20−27 .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dabigatran and its impurities can be analyzed using various techniques . For example, the physical and chemical structure at the interface of SiO2 thin films is known to be closely related to the electrical properties of semiconductor devices .

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Dabigatran Impurity 10 can be achieved via a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-(Dimethylamino)benzoic acid", "2-(Methylamino)acetic acid", "Pivaloyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 3-(Dimethylamino)benzoic acid with pivaloyl chloride and triethylamine to form the corresponding pivaloyl ester.", "Step 2: Conversion of 2-(Methylamino)acetic acid to its methyl ester using methanol and hydrochloric acid.", "Step 3: Coupling of the pivaloyl ester of 3-(Dimethylamino)benzoic acid with the methyl ester of 2-(Methylamino)acetic acid using sodium hydroxide as a base to form the desired product.", "Step 4: Purification of the product by extraction with ethyl acetate and subsequent crystallization from methanol/water." ] } | |

CAS No. |

1422435-37-7 |

Molecular Formula |

C21H25ClN4O3 |

Molecular Weight |

416.91 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)